molecular formula C21H21Cl2N3OS B1228931 2,4-dichloro-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide

2,4-dichloro-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide

Cat. No. B1228931
M. Wt: 434.4 g/mol
InChI Key: OSPIDPFZYXYNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is involved in the synthesis of various heterocyclic compounds. For instance, reactions of related methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides lead to the formation of 5H-pyrimido[5,4-b]indole derivatives. These reactions often result in compounds with unique structures and potentially useful properties (Shestakov et al., 2009).

Heterocyclic Design and Structural Analysis

In the field of heterocyclic design, the compound has been implicated in the study of crystal and molecular structures, particularly in pyrido[4,3-b]indoles. Such studies are crucial for understanding the molecular configurations and potential chemical reactivity of these compounds (Rybakov et al., 2011).

Antimicrobial and Antibacterial Applications

Some studies have explored the antimicrobial and antibacterial potentials of compounds synthesized from 2,4-dichloro-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide. These synthesized compounds exhibit promising biological activities and could potentially be used as therapeutic leads for generating new drug candidates (Kale and Mene, 2013).

Molecular Interaction Studies

The compound also finds use in studying molecular interactions. For example, studies involving antipyrine-like derivatives of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides have provided insights into molecular packing, hydrogen bonding, and DFT calculations, helping understand the stability and reactivity of these molecules (Saeed et al., 2020).

Synthesis of Novel Organic Compounds

Lastly, the compound is instrumental in the synthesis of novel organic compounds with potential medicinal applications. For example, it's used in the synthesis of new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, with some derivatives showing antimicrobial activities (Gouda et al., 2010).

properties

Product Name

2,4-dichloro-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide

Molecular Formula

C21H21Cl2N3OS

Molecular Weight

434.4 g/mol

IUPAC Name

2,4-dichloro-N-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-5-carbothioyl)benzamide

InChI

InChI=1S/C21H21Cl2N3OS/c1-12-3-6-18-15(9-12)16-11-25(2)8-7-19(16)26(18)21(28)24-20(27)14-5-4-13(22)10-17(14)23/h3-6,9-10,16,19H,7-8,11H2,1-2H3,(H,24,27,28)

InChI Key

OSPIDPFZYXYNBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=S)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dichloro-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide
Reactant of Route 3
Reactant of Route 3
2,4-dichloro-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide
Reactant of Route 4
Reactant of Route 4
2,4-dichloro-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide
Reactant of Route 5
Reactant of Route 5
2,4-dichloro-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide
Reactant of Route 6
Reactant of Route 6
2,4-dichloro-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide

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